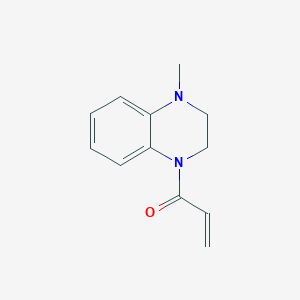

1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-12(15)14-9-8-13(2)10-6-4-5-7-11(10)14/h3-7H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWGCWCSANNJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=CC=CC=C21)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2,3-dihydroquinoxaline with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with varied functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, as antiviral agents. A systematic review indicated that compounds bearing a quinoxaline structure exhibit promising antiviral properties against various viruses.

Case Study: Antiviral Efficacy

A study synthesized several quinoxaline derivatives and evaluated their antiviral activity against Herpes Simplex Virus (HSV). Among the tested compounds, some exhibited significant plaque-reduction activity, suggesting that modifications to the quinoxaline structure can enhance antiviral efficacy. For instance, derivatives with specific substitutions demonstrated improved potency compared to standard antiviral agents like ganciclovir and acyclovir .

| Compound | Structure | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) |

|---|---|---|---|

| 1 | Quinoxaline derivative | < 0.05 µM | >150 µM |

| Ganciclovir | Standard drug | 0.059 µM | >150 µM |

This table summarizes the antiviral activity and cytotoxicity of selected compounds, illustrating the potential of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one in therapeutic applications.

General Synthesis Procedure

- Starting Materials: Quinoxalinone derivatives and allyl bromide.

- Reagents: Base (e.g., potassium carbonate), solvent (e.g., DMF).

- Procedure:

- Mix starting materials with the base in a solvent.

- Stir at room temperature for several hours.

- Purify the product through chromatography.

Future Directions and Therapeutic Potential

The ongoing research into 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one suggests numerous avenues for future exploration:

- Antiviral Drug Development: Further optimization of its structure could enhance its efficacy against viral infections.

- Combination Therapies: Investigating its use in conjunction with existing antiviral drugs may yield synergistic effects.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key structural variations in quinoxaline derivatives include:

- Substituent position and type: Methyl, methoxy, hydroxy, and halogen groups on the aromatic ring or enone moiety.

- Saturation: Fully aromatic quinoxalines vs. 2,3-dihydroquinoxalines (partially saturated).

Electronic Properties :

- The enone moiety (prop-2-en-1-one) introduces electron-withdrawing character, polarizing the molecule and enhancing reactivity in Michael addition or Diels-Alder reactions.

- Substituents like methyl (electron-donating) and chloro (electron-withdrawing) significantly alter frontier molecular orbitals (HOMO/LUMO). For example, 4CPHPP exhibits a HOMO energy of -8.171 eV, indicating reduced electron-donating capacity compared to the methoxy-substituted analogue (-8.723 eV) .

Quantum Chemical Descriptors (DFT Studies)

Density Functional Theory (DFT) analyses highlight substituent effects on reactivity:

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | Not reported | |

| 4CPHPP | -8.171 | -5.386 | 4.12 |

- Methoxy vs. Hydroxy Groups : The methoxy group in the former compound lowers HOMO energy (-8.723 eV vs. -8.171 eV), enhancing stability against oxidation.

- Chlorine Substitution : In 4CPHPP, the chloro group increases electrophilicity, favoring interactions with nucleophilic biological targets .

Biological Activity

1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, also known by its CAS number 1339235-68-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is with a molecular weight of approximately 242.27 g/mol. The compound exhibits a density of 1.187 g/cm³ and a boiling point of 343.6ºC at 760 mmHg .

Biological Activity Overview

The biological activities of quinoxaline derivatives, including 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, are diverse and include:

- Antiviral Activity : Quinoxaline derivatives have shown promise as antiviral agents against various viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV). Studies indicate that certain derivatives exhibit significant antiviral activity at low concentrations .

- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective properties, particularly as antagonists at NMDA receptor glycine sites. This suggests potential applications in treating neurodegenerative diseases .

The mechanisms through which 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- NMDA Receptor Antagonism : The compound may act as an antagonist at NMDA receptors, which are critical in excitatory neurotransmission and are implicated in various neurological disorders.

- Inhibition of Viral Replication : The antiviral activity is likely mediated through the inhibition of viral replication processes, potentially by interfering with viral entry or replication machinery.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds and their implications:

Antiviral Studies

A systematic review highlighted the antiviral potential of quinoxaline derivatives against HSV and HCMV. Notably, certain derivatives demonstrated higher efficacy than standard antiviral agents like ganciclovir .

| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) | Remarks |

|---|---|---|---|---|

| Compound A | HSV | <0.05 | >150 | High efficacy |

| Compound B | HCMV | 0.059 | >150 | Comparable safety profile |

Neuroprotective Research

Research into NMDA receptor antagonists has shown that substituted quinoxaline derivatives can significantly reduce excitotoxicity in neuronal cultures. These findings support their potential use in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example, reacting 4-methyl-2,3-dihydroquinoxaline with a ketone (e.g., acetyl chloride) in ethanol or methanol under acidic (e.g., thionyl chloride) or basic conditions (e.g., NaOH). Temperature control (60–80°C) and solvent polarity significantly affect enolate formation and conjugation efficiency .

- Key Variables : Catalyst type (acidic vs. basic), solvent (polar aprotic vs. protic), and stoichiometric ratios. Use TLC or HPLC to monitor reaction progress.

Q. How can spectroscopic techniques (NMR, FT-IR) and X-ray crystallography characterize this compound’s structure?

- NMR : Use and NMR to identify proton environments (e.g., quinoxaline aromatic protons at δ 6.8–7.5 ppm, enone protons at δ 6.2–7.0 ppm) and confirm conjugation. COSY or NOESY can resolve spatial interactions .

- FT-IR : Look for carbonyl stretching (~1680 cm) and C=C stretching (~1600 cm) .

- X-ray Crystallography : Refine single-crystal data using SHELXL (for small molecules) to determine bond lengths, angles, and dihedral angles (e.g., quinoxaline ring planarity vs. enone torsion) .

Q. What crystallographic parameters define this compound’s solid-state structure?

- Key Parameters :

- Space Group : Likely monoclinic (e.g., ) based on similar quinoxaline derivatives .

- Dihedral Angles : Between the quinoxaline ring and enone moiety (e.g., 7–56° in fluorinated analogs) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Advanced Research Questions

Q. How do computational methods (DFT, TD-DFT) elucidate electronic properties and reactivity?

- Methodology :

- Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths/angles and compare with crystallographic data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge transfer (e.g., quinoxaline’s electron-deficient nature enhances electrophilic reactivity) .

- TD-DFT : Simulate UV-Vis spectra (λ ~300–400 nm for enone conjugation) and compare with experimental data .

Q. How do substituents on the quinoxaline ring influence chemical reactivity and biological activity?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the enone system, enhancing reactivity in Michael additions .

- Methyl Group (4-position) : Steric hindrance may reduce π-π stacking but improve solubility .

- Biological Relevance : Fluorinated analogs show antimicrobial activity via enzyme inhibition (e.g., disrupting bacterial cell wall synthesis) .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., bond lengths, spectral shifts)?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.